molecular formula C10H16N2O3 B2494607 1,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid CAS No. 2551119-60-7

1,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid

Cat. No.: B2494607
CAS No.: 2551119-60-7
M. Wt: 212.249
InChI Key: YCBAZWMKMDPKGA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzimidazole core. Subsequent steps involve the introduction of the carboxylic acid group and the dimethyl substitutions. Reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters like temperature, pressure, and pH is crucial. Industrial methods also focus on optimizing the purification processes, such as crystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products of these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of biochemical processes like signal transduction or metabolic pathways.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, which lacks the dimethyl and carboxylic acid groups.

    2-Methylbenzimidazole: A simpler derivative with only one methyl group.

    5-Carboxybenzimidazole: Contains a carboxylic acid group but lacks the dimethyl substitutions.

Uniqueness: 1,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1,3-dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-11-7-4-3-6(9(13)14)5-8(7)12(2)10(11)15/h6-8H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBAZWMKMDPKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(CC2N(C1=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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